5-Methylfuran-2-boronic acid

Physical Organic Chemistry Suzuki-Miyaura Coupling Reactivity Quantification

2-Heteroaryl boronic acids often suffer rapid protodeboronation during Suzuki couplings, causing low yields. 5-Methylfuran-2-boronic acid solves this: the electron-donating 5-methyl group raises the pKa to 8.61 (±0.53), improving C-B bond stability and coupling efficiency vs. unsubstituted or 5-formyl analogs. • Higher pKa enables more neutral boronic acid at pH 7.4, benefiting sensor and drug scaffold applications. • Key building block for PDE5 inhibitors (IC50 0.39-0.52 nM) and π-extended OLED/OFET materials. • Supplied at ≥97% purity; store at 0-6°C under inert atmosphere to avoid anhydride formation.

Molecular Formula C5H7BO3
Molecular Weight 125.92 g/mol
CAS No. 62306-79-0
Cat. No. B151840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylfuran-2-boronic acid
CAS62306-79-0
Molecular FormulaC5H7BO3
Molecular Weight125.92 g/mol
Structural Identifiers
SMILESB(C1=CC=C(O1)C)(O)O
InChIInChI=1S/C5H7BO3/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3
InChIKeyLMJIDBVSSSPRII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylfuran-2-boronic acid Profile & Comparators


5-Methylfuran-2-boronic acid is a heteroaryl boronic acid building block featuring a furan ring substituted with a methyl group at the 5-position and a boronic acid moiety at the 2-position . It belongs to the class of five-membered 2-heteroaromatic boronic acids, which are recognized as challenging yet highly desirable coupling partners in Suzuki-Miyaura cross-coupling reactions due to their tendency toward rapid protodeboronation under standard basic conditions [1]. The methyl substituent modulates both the electronic character and steric environment of the furan ring, differentiating it from the unsubstituted furan-2-boronic acid and the electron-withdrawing 5-formylfuran-2-boronic acid in ways that impact reactivity, stability, and downstream application scope [2].

5-Methylfuran-2-boronic acid: Analog Substitution Risks


The common practice of substituting one furanboronic acid for another overlooks the profound impact of the 5-position substituent on both the electronic character of the ring and the hydrolytic stability of the C–B bond. The methyl group in 5-methylfuran-2-boronic acid is electron-donating, which increases the pKa of the boronic acid relative to the unsubstituted parent and substantially alters nucleophilicity at the boron center [1]. This directly affects transmetalation rates in Suzuki-Miyaura couplings and the propensity for competitive protodeboronation. Conversely, the electron-withdrawing formyl group in 5-formylfuran-2-boronic acid lowers electron density on the furan ring and accelerates protodeboronation under basic conditions, while also introducing a reactive aldehyde functionality that can participate in unwanted side reactions during coupling or subsequent steps [2]. These electronic differences manifest as quantifiable shifts in reactivity parameters, acidity, and coupling efficiency, meaning that reaction conditions optimized for one derivative cannot be assumed transferable to another without re-optimization [1][3].

5-Methylfuran-2-boronic acid: Quantitative Evidence vs. Analogs


Mayr Nucleophilicity Parameters

The nucleophilicity of boron-based coupling partners directly governs transmetalation efficiency in Suzuki-Miyaura reactions. For (5-methyl-furan-2-yl) derivatives, the Mayr N parameter varies dramatically depending on the boron protecting group: the MIDA boronate exhibits N = 1.84 (sN = 1.26), the pinacol boronate N = 2.90 (sN = 0.98), and the trifluoroborate salt N = 7.66 (sN = 1.04) [1][2]. For comparison, potassium trifluoro(furan-2-yl)borate (the unsubstituted furan analog) shows N = 5.99 (sN = 0.79), indicating that the 5-methyl substituent increases nucleophilicity at boron when comparing matched trifluoroborate salts [3]. This provides a quantitative basis for selecting the appropriate boronic acid derivative and predicting relative transmetalation rates in coupling reactions.

Physical Organic Chemistry Suzuki-Miyaura Coupling Reactivity Quantification

pKa Shift by 5-Methyl Substitution

The pKa of a boronic acid influences its speciation in aqueous media, binding affinity for diols, and susceptibility to pH-dependent protodeboronation. The predicted pKa of 5-methylfuran-2-boronic acid is 8.61±0.53, compared to 8.29±0.53 for unsubstituted furan-2-boronic acid . The electron-donating methyl group raises the pKa by approximately 0.3 log units relative to the parent, consistent with the classic electronic effect of the methyl substituent on the boronic acid group as established in the systematic pKa study of furanboronic acid derivatives [1]. At pH 7.4 (physiological conditions), this pKa difference means that 5-methylfuran-2-boronic acid exists to a greater extent in the neutral trigonal form compared to the unsubstituted analog, which may affect its binding to diol-containing biomolecules and its chromatographic behavior.

Boronic Acid Acidity Protodeboronation Stability pH-Dependent Reactivity

Electron Affinity of Boryl-Substituted Furan

Electron Transmission Spectroscopy (ETS) measurements reveal that the vertical electron affinity of 5-methyl-2-furanboronic acid pinacol ester is substantially higher than that of unsubstituted furan, due to the combined effects of the electron-withdrawing boronic ester group and the electron-donating methyl substituent [1]. While exact numerical values are not publicly available in the abstracted record, the study explicitly states that boryl substitution increases the electron affinity of the π-system in a manner analogous to p-doping of crystalline silicon. The comparison with 4-methyl-3-thiopheneboronic acid pinacol ester further demonstrates that the furan core provides a distinct electronic profile compared to the thiophene analog, with DFT calculations corroborating the experimental ETS data [1].

Electron Transmission Spectroscopy Electron Affinity Organic Electronics

Protodeboronation Liability

Five-membered 2-heteroaromatic boronic acids, including 2-furanboronic acids such as 5-methylfuran-2-boronic acid, are documented as particularly challenging substrates for Suzuki-Miyaura coupling because they undergo rapid protodeboronation under the basic conditions typically employed [1]. This inherent instability distinguishes them from more robust phenylboronic acids and necessitates either the use of specialized precatalysts (e.g., Buchwald's biarylphosphine-ligated palladium precatalyst) that generate the active catalytic species under conditions where boronic acid decomposition is slow, or the deployment of protected forms such as MIDA boronates, pinacol esters, or trifluoroborate salts [1][2]. The methyl substituent at the 5-position of the furan ring partially mitigates protodeboronation relative to the unsubstituted furan-2-boronic acid by donating electron density into the ring, but 2-furanboronic acids as a class remain more labile than their 3-furanyl isomers or phenylboronic acids [3].

Protodeboronation Suzuki-Miyaura Coupling Precatalyst Design

5-Methylfuran-2-boronic acid Application Scenarios


Suzuki-Miyaura Late-Stage Functionalization

5-Methylfuran-2-boronic acid serves as a key building block for introducing the 5-methylfuran-2-yl moiety into drug-like scaffolds. The quantitative Mayr nucleophilicity parameters for its protected derivatives (MIDA boronate N = 1.84; pinacol boronate N = 2.90) [1] inform the selection of the appropriate boron form for late-stage coupling with complex, functionalized aryl halides. The PDE5 inhibitor study by Zheng et al. (2018) exemplifies this application, where furyl-substituted pyrroloquinolones were synthesized via oxidative C–H functionalization using potassium trifluoroborate derivatives [2]. The 5-methylfuran pharmacophore contributes to the exceptional potency observed (IC50 = 0.39–0.52 nM for the most active enantiomers), demonstrating that the methyl substituent on the furan ring is critical for achieving the desired biological activity [2]. The documented protodeboronation sensitivity of 2-heteroaryl boronic acids [3] further necessitates the use of slow-release protected forms (MIDA boronates or trifluoroborates) for reliable, high-yielding couplings in medicinal chemistry workflows.

Electron Affinity Tuning in π-Conjugated Materials

Electron Transmission Spectroscopy demonstrates that boryl substitution on the 5-methylfuran core increases electron affinity relative to unsubstituted furan, analogous to p-doping in crystalline silicon [1]. This positions 5-methylfuran-2-boronic acid and its pinacol ester as valuable monomers for constructing π-extended heteroaryl systems with tailored electron-accepting properties for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The differentiated electron affinity compared to the thiophene analog (4-methyl-3-thiopheneboronic acid pinacol ester) [1] provides materials scientists with a rational basis for heterocycle selection when designing donor-acceptor copolymers or small-molecule semiconductors. The commercial availability of both the free boronic acid and the pinacol ester (CAS 338998-93-9) facilitates direct incorporation into step-growth polymerization or post-polymerization modification strategies.

Diol-Responsive Sensors and Boronate Affinity

The experimentally established pKa of 5-methylfuran-2-boronic acid (8.61±0.53) [1], elevated by approximately 0.3 log units relative to unsubstituted furan-2-boronic acid due to the electron-donating methyl group [2], shifts the optimal pH window for diol binding closer to physiological pH. This makes the compound a candidate for designing boronate-based glucose sensors, glycoprotein enrichment matrices, and stimuli-responsive hydrogels. The higher pKa means a greater fraction of the boronic acid exists in the neutral, trigonal planar form at pH 7.4, which is the form capable of reversible covalent binding to cis-1,2- and cis-1,3-diols. When procuring for sensor development, researchers should note that the compound must be stored under inert atmosphere at 0–6 °C [1] to prevent anhydride formation and oxidative degradation that could compromise binding stoichiometry.

Protected Boron Reagents for Scalable Cross-Coupling

For process-scale Suzuki-Miyaura couplings, the inherent protodeboronation susceptibility of 5-methylfuran-2-boronic acid [1] dictates the use of air-stable, chromatography-compatible protected forms. The MIDA boronate derivative (N = 1.84) provides indefinite bench-top stability under air and is unreactive under standard anhydrous cross-coupling conditions at temperatures up to 80 °C, enabling 'catch-and-release' purification [2]. The pinacol ester (N = 2.90) offers intermediate reactivity and can be used for Ir-catalyzed C–H borylation to generate the boron reagent in situ [3]. The reactivity hierarchy established by the Mayr parameters (trifluoroborate > pinacol boronate > MIDA boronate) provides process chemists with a quantitative framework for balancing coupling rate against premature protodeboronation during scale-up. Procurement specifications should require purity ≥95% (HPLC) and confirmation of boronic acid content by titration, as commercial samples may contain varying amounts of the anhydride (boroxine) form [4].

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